磺酰胺,四甲基-

描述

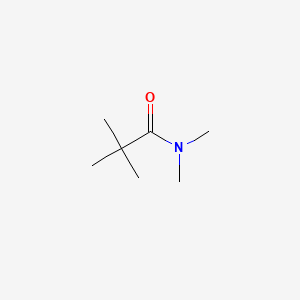

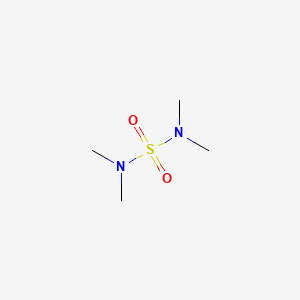

Sulfamide, tetramethyl- is a useful research compound. Its molecular formula is C4H12N2O2S and its molecular weight is 152.22 g/mol. The purity is usually 95%.

The exact mass of the compound Sulfamide, tetramethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1918. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sulfamide, tetramethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfamide, tetramethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

电子结构和构象行为

四甲基磺酰胺及其类似物(如磺酰胺)通常存在于生物活性化合物中。这归因于它们的独特电子结构和构象行为,它们模拟了参与多种酶的四面体中间体。已使用密度泛函理论 (DFT) 计算分析了磺酰胺的结构元素,包括构象扫描和自然键轨道 (NBO) 分析。这些研究促进了用于磺酰胺和磺酰胺分子力学研究的准确力场参数的开发 (Hansen 等,2016)。

酶抑制剂

磺酰胺衍生物已被广泛用于设计具有药理学应用的生物活性衍生物。它们已被用于治疗剂的设计中,特别是作为酶抑制剂。基于磺酰胺的抑制剂靶向的酶包括碳酸酐酶、各种蛋白酶(例如,HIV-1 蛋白酶、γ-分泌酶、弹性蛋白酶、糜蛋白酶)和金属蛋白酶。磺酰胺部分在将这些抑制剂结合到靶酶活性位点腔中起着至关重要的作用,要么通过与金属酶中的金属离子配位,要么与蛋白酶中催化关键残基相互作用 (Winum 等,2006)。

神经毒性研究

四甲基磺酰胺衍生物已因其神经毒性特性而受到研究。其中一种化合物四亚甲基二磺酰胺 (TETS) 因其诱发癫痫的神经毒性作用而闻名。它是通过职业接触发现的,最初用作灭鼠剂,后来因其对人体健康的有害影响而被禁止。尽管被禁止,TETS 仍继续被制造和使用,对健康构成重大风险。对 TETS 的研究促进了我们对癫痫发生的理解以及潜在治疗对策的开发 (Lauková 等,2020)。

药物化学

磺酰胺官能团是药物化学中的重要元素。它与蛋白质和其他靶标形成多种静电相互作用,使其在小分子治疗剂的设计中很有价值。该功能具有多功能性,并显示出未来可能被更多接受的潜力 (Reitz 等,2009)。

抗惊厥化合物合成

已经合成并测试了氨基酸衍生的磺酰胺作为新的抗惊厥化合物。其中一些结构已显示出以低剂量抑制惊厥的能力,表明它们在开发新的抗癫痫药物方面的潜力 (Gavernet 等,2009)。

抗癌活性

磺酰胺化合物已被探索其抗癌活性。已经合成并评估了对称和不对称环状磺酰胺抑制癌细胞生长的能力,特别是在乳腺癌中。这些研究有助于了解磺酰胺在癌症治疗中的作用 (Jun 等,2021)。

安全和危害

作用机制

Target of Action

N,N,N’,N’-Tetramethylsulfonamide, also known as Sulfamide, tetramethyl-, is a type of sulfonamide drug . The primary targets of sulfonamides are the enzymes dihydropteroate synthetase (DHPS) and carbonic anhydrase . These enzymes play crucial roles in various biological processes. DHPS is involved in the synthesis of folic acid, which is essential for DNA production in bacteria . Carbonic anhydrase plays a role in maintaining pH and fluid balance .

Mode of Action

Sulfonamides, including N,N,N’,N’-Tetramethylsulfonamide, act as competitive inhibitors of DHPS . They are structural analogues of para-aminobenzoic acid (PABA), a substrate of DHPS . By mimicking PABA, sulfonamides bind to DHPS and prevent it from synthesizing folic acid . This inhibition disrupts DNA production in bacteria, thereby exerting an antibacterial effect .

Biochemical Pathways

The action of N,N,N’,N’-Tetramethylsulfonamide primarily affects the folic acid synthesis pathway in bacteria . By inhibiting DHPS, this compound prevents the conversion of PABA to dihydropteroate, a key step in the production of folic acid . As a result, the bacteria cannot produce the folic acid necessary for DNA synthesis, which leads to inhibited growth and replication .

Pharmacokinetics

This allows for the maintenance of adequate blood levels over extended periods . .

Result of Action

The primary result of N,N,N’,N’-Tetramethylsulfonamide’s action is the inhibition of bacterial growth and replication . By disrupting folic acid synthesis, this compound prevents bacteria from producing the DNA they need to grow and replicate . This makes N,N,N’,N’-Tetramethylsulfonamide effective for treating bacterial infections .

Action Environment

The action of N,N,N’,N’-Tetramethylsulfonamide, like other sulfonamides, can be influenced by various environmental factors . Additionally, their biological activity and high resistance to biodegradation may lead to long residence times in both water and soil matrices . This environmental persistence can potentially contribute to the spread of antimicrobial resistance .

生化分析

Biochemical Properties

Sulfamide, tetramethyl-, plays a crucial role in biochemical reactions, particularly as an inhibitor of metalloenzymes. It interacts with enzymes such as carbonic anhydrases, where the ionized amino group of sulfamide, tetramethyl-, coordinates with the active-site zinc ion, impairing the formation of the zinc hydroxide nucleophile critical for the hydration of carbon dioxide to bicarbonate . This interaction highlights the compound’s potential as a zinc-binding group in the design of inhibitors targeting selected metallohydrolases .

Cellular Effects

Sulfamide, tetramethyl-, has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting carbonic anhydrases, sulfamide, tetramethyl-, can alter the pH balance within cells, affecting cellular metabolism and signaling pathways . This can lead to changes in gene expression and overall cell function, demonstrating the compound’s significant impact on cellular processes.

Molecular Mechanism

The molecular mechanism of sulfamide, tetramethyl-, involves its binding interactions with biomolecules. The compound exerts its effects by coordinating with zinc ions in the active sites of metalloenzymes, leading to enzyme inhibition . This inhibition can result in changes in gene expression and cellular metabolism, as the enzymes play critical roles in various biochemical pathways. The binding interactions of sulfamide, tetramethyl-, with zinc ions are a key aspect of its molecular mechanism .

Dosage Effects in Animal Models

The effects of sulfamide, tetramethyl-, vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant adverse effects . At higher doses, toxic effects may be observed, including disruptions in cellular metabolism and gene expression . It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

Sulfamide, tetramethyl-, is involved in various metabolic pathways, particularly those related to metalloenzyme inhibition. The compound interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . By inhibiting carbonic anhydrases, sulfamide, tetramethyl-, can alter the hydration of carbon dioxide to bicarbonate, impacting overall metabolic processes .

Transport and Distribution

The transport and distribution of sulfamide, tetramethyl-, within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function . Understanding the transport mechanisms of sulfamide, tetramethyl-, is essential for optimizing its therapeutic applications.

Subcellular Localization

Sulfamide, tetramethyl-, is localized within specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular organelles, affecting its inhibitory effects on metalloenzymes . The subcellular localization of sulfamide, tetramethyl-, is a critical factor in its biochemical activity.

属性

IUPAC Name |

N-(dimethylsulfamoyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O2S/c1-5(2)9(7,8)6(3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIOVVBRSQYYSMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90191113 | |

| Record name | N,N,N'N'-Tetramethylsulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3768-63-6 | |

| Record name | Tetramethylsulfamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003768636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamide, tetramethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N,N'N'-Tetramethylsulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylsulfamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QLG3MMS9UX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。